Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate
Description
Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate is a thiazole-based heterocyclic compound with a multifunctional structure. The thiazole core is substituted at position 4 with a phenyl group and at position 5 with an ethyl ester. Position 2 features a 3-(phenylthio)propanamido moiety, which introduces sulfur-based electronic and steric effects. Its synthesis likely involves coupling reactions between thiazole precursors and sulfur-containing propanamido derivatives, as inferred from analogous synthetic pathways in thiazole chemistry .
Properties
IUPAC Name |
ethyl 4-phenyl-2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-2-26-20(25)19-18(15-9-5-3-6-10-15)23-21(28-19)22-17(24)13-14-27-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBYIWSOXSLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling and regulation.
Anticancer Activity
Recent research has indicated that thiazole derivatives exhibit promising anticancer properties. This compound has been tested for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 12 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 10 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against a range of pathogens. Studies have demonstrated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Studies
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Case Study: Anticancer Activity in MCF-7 Cells
- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was found to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins.
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Case Study: Antimicrobial Efficacy
- In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.
Research Findings
Recent publications have highlighted the structure-activity relationship (SAR) of thiazole derivatives, indicating that modifications to the phenyl and thiazole rings can enhance biological activity. For instance, substituting different functional groups on the thiazole ring has shown improved potency against specific cancer types.
Table 3: Structure-Activity Relationship Findings
| Modification | Observed Effect |
|---|---|
| Addition of halogen atoms | Increased anticancer activity |
| Alkyl substitution on phenyl ring | Enhanced antimicrobial properties |
Comparison with Similar Compounds
Key Observations:
Position 2 Modifications: The 3-(phenylthio)propanamido group in the target compound provides a flexible sulfur-containing linker, which may improve membrane permeability compared to rigid phenyl or trifluoromethylphenyl groups . Hydrazide derivatives (e.g., ) exhibit notable anticancer activity, suggesting that amide substituents (as in the target compound) could similarly modulate bioactivity.
Ester vs. Carboxylic Acid Derivatives :
- Ethyl esters (target compound, ) are typically prodrug forms, enhancing bioavailability compared to free carboxylic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
